molecular formula C12H16Cl2N2O B1440421 3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-OL hydrochloride CAS No. 1185304-47-5

3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-OL hydrochloride

Cat. No.: B1440421
CAS No.: 1185304-47-5
M. Wt: 275.17 g/mol
InChI Key: RBEGJOFIFDQERO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-OL hydrochloride is a synthetic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-OL hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-chloro-1H-indole, which is then reacted with formaldehyde and a suitable amine to form the intermediate compound.

    Reaction Conditions: The intermediate is then subjected to reductive amination using sodium borohydride or a similar reducing agent to yield the final product.

    Purification: The product is purified using recrystallization or chromatography techniques to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-OL hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloro group in the indole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted indole derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-OL hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-1H-indole: A precursor in the synthesis of the compound.

    Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.

    Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.

Uniqueness

3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-OL hydrochloride is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its combination of an indole ring with a chloro substituent and an amino-propan-1-OL moiety makes it a versatile compound for various scientific research applications.

Properties

IUPAC Name

3-[(3-chloro-1H-indol-2-yl)methylamino]propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O.ClH/c13-12-9-4-1-2-5-10(9)15-11(12)8-14-6-3-7-16;/h1-2,4-5,14-16H,3,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEGJOFIFDQERO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)CNCCCO)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185304-47-5
Record name 1-Propanol, 3-[[(3-chloro-1H-indol-2-yl)methyl]amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185304-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-OL hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-OL hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-OL hydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-OL hydrochloride
Reactant of Route 5
Reactant of Route 5
3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-OL hydrochloride
Reactant of Route 6
3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-OL hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.